methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate
Description
Methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate is a substituted propenoate derivative characterized by a (2Z)-configuration, an acetamido group at the 2-position, and a 4-(dimethylamino)phenyl substituent at the 3-position.
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-9H,1-4H3,(H,15,17)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCHVBCDMGWCKW-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)N(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)N(C)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetamide and methyl acrylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate involves its interaction with specific molecular targets and pathways. The dimethylamino group and the acetamido group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and synthetic similarities with other α,β-unsaturated esters and acetamido-substituted propenoates. Below is a comparative analysis based on available literature:
Methyl (Z)-2-[(E)-2-Cyano-2-(2-Pyridinyl)ethenyl]amino-3-Dimethylaminopropenoate (Compound 2 in )
- Structural Differences: Substituent at 3-position: The target compound features a 4-(dimethylamino)phenyl group, whereas Compound 2 has a dimethylamino group directly attached to the propenoate backbone. Functional Groups: Compound 2 includes a cyano group and a 2-pyridinyl moiety in its ethenylamino side chain, absent in the target compound.
- Synthetic Pathway: Both compounds are synthesized via condensation reactions involving aromatic amines. However, Compound 2 employs 2-cyano-2-(2-pyridinyl)ethenyl intermediates, while the target compound likely utilizes 4-(dimethylamino)phenyl derivatives .
- Reactivity: The cyano group in Compound 2 increases electrophilicity at the β-position, enhancing reactivity toward nucleophiles. In contrast, the 4-(dimethylamino)phenyl group in the target compound may stabilize the conjugated system through resonance, reducing electrophilicity.
Ethyl Analogues (e.g., Compound 3 in )
- Ester Group Variation : Ethyl esters (e.g., Compound 3) exhibit slightly lower reactivity in hydrolysis reactions compared to methyl esters due to steric and electronic effects. This difference may influence bioavailability in biological systems.
- Crystallinity: Ethyl derivatives often display reduced crystallinity compared to methyl counterparts, as noted in analogous propenoate systems .
Heteroaryl-Substituted Derivatives (e.g., Compound 10 in )
- The target compound lacks such heteroaromatic diversity, limiting its interaction with nucleic acids .
Data Table: Key Structural and Reactivity Comparisons
Research Findings and Limitations
- Synthetic Challenges: The target compound’s 4-(dimethylamino)phenyl group may complicate purification due to its electron-rich nature, increasing adsorption on silica gel compared to pyridinyl or cyano-containing analogues .
- Biological Activity: While pyridinyl-cyano derivatives (e.g., Compound 2) show antimicrobial activity in preliminary assays, the biological profile of the target compound remains unexplored in the provided literature.
Biological Activity
Methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate, also known by its CAS Number 944261-89-6, is an organic compound that exhibits significant biological activity. This compound belongs to a class of molecules characterized by the presence of dimethylamino and acetamido functional groups, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C14H18N2O3. It features a prop-2-enoate backbone with a dimethylamino group and an acetamido group attached to the phenyl ring. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 262.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives containing dimethylamino groups have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. In vitro studies suggest that this compound may function similarly, potentially acting as a potent antioxidant.
Antimicrobial Activity
Compounds resembling this compound have been evaluated for their antimicrobial properties. In particular, studies have demonstrated that certain derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound may hold promise as an antimicrobial agent.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. Additionally, the dimethylamino group may enhance membrane permeability, allowing for greater intracellular accumulation of the compound.
Study 1: Antioxidant Efficacy
A study conducted by researchers focused on the antioxidant capabilities of various dimethylamino compounds. This compound was included in the screening process. The results indicated that this compound exhibited significant hydrogen peroxide scavenging activity, comparable to well-known antioxidants such as ascorbic acid.
Study 2: Antimicrobial Testing
In another study aimed at evaluating antimicrobial properties, this compound was tested against a panel of bacterial pathogens. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by these organisms.
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly used to prepare methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step condensation and acylation reactions. Key steps include nucleophilic substitution of 4-(dimethylamino)aniline derivatives with α-bromo esters under basic conditions . Optimization involves:
- Temperature control : Maintaining 40–60°C to prevent side reactions .
- Catalysts : Using mild bases (e.g., K₂CO₃) to enhance substitution efficiency .
- Solvent systems : Polar aprotic solvents like DMF improve reaction homogeneity .
Chromatography (e.g., silica gel) is critical for purification, achieving >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the (2Z)-stereochemistry and substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 317.4 for C₁₇H₂₃N₃O₃) .
- X-ray crystallography : Resolves spatial arrangement, critical for verifying the Z-configuration of the propenoate backbone .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as:
- A building block for neuropharmacological agents due to the dimethylamino group’s affinity for CNS targets .
- A probe for studying enzyme inhibition (e.g., kinases) via its acetamido and propenoate motifs .
- A template for synthesizing analogs with enhanced solubility (e.g., piperazine derivatives) .
Advanced Research Questions
Q. How does modifying the dimethylamino group impact the compound’s biological activity and binding kinetics?
- Methodological Answer : Structural analogs (e.g., replacing dimethylamino with piperazine) show:
- Increased hydrophilicity : Improves blood-brain barrier penetration .
- Altered binding affinity : Piperazine derivatives exhibit 2–3× higher IC₅₀ values in kinase assays .
- Kinetic studies : Surface plasmon resonance (SPR) reveals on-rates (kₐₙ) of 10⁴ M⁻¹s⁻¹ for dimethylamino vs. 10³ M⁻¹s⁻¹ for bulkier substituents .
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Density Functional Theory (DFT) : Validate reaction pathways (e.g., Z→E isomerization barriers) and compare with HPLC retention times .
- In situ monitoring : Use real-time IR spectroscopy to track intermediates not predicted in silico .
- Statistical analysis : Apply multivariate regression to reconcile discrepancies in reaction yields (e.g., solvent polarity vs. temperature effects) .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties in vitro?
- Methodological Answer :
- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification to measure metabolic half-life (t₁/₂) .
- Caco-2 permeability : Assess intestinal absorption via transwell assays; reported Papp values of 1.2×10⁻⁶ cm/s suggest moderate bioavailability .
- Plasma protein binding : Equilibrium dialysis shows 85–90% binding, necessitating dose adjustments in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
